2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide
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Description
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
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Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
Research by Chkirate et al. (2019) on pyrazole-acetamide derivatives led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These studies highlighted the role of hydrogen bonding in self-assembly processes and their significant antioxidant activities, which could inform the development of compounds with enhanced biological functions (Chkirate et al., 2019).
Anticancer Activity
Al-Sanea et al. (2020) attached different aryloxy groups to the pyrimidine ring in a related compound, testing its anticancer activity against 60 cancer cell lines. One compound exhibited notable growth inhibition in eight cancer cell lines, suggesting a pathway for developing new anticancer agents (Al-Sanea et al., 2020).
Hydrogen Bonding Patterns
López et al. (2010) analyzed the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides. This study offers insights into the molecular interactions that could influence the solubility and bioavailability of related compounds (López et al., 2010).
Chemoselective Acetylation
Magadum and Yadav (2018) investigated the chemoselective monoacetylation of the amino group in 2-aminophenol to synthesize N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs. This research could provide a foundation for synthesizing similar compounds with potential pharmaceutical applications (Magadum & Yadav, 2018).
Synthesis and Cytotoxicity of Derivatives
Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, examining their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. Such studies are crucial for identifying new compounds with potential anticancer properties (Hassan et al., 2014).
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-3-31-20-10-8-19(9-11-20)21-14-22-24(30)27(12-13-28(22)26-21)16-23(29)25-15-18-6-4-17(2)5-7-18/h4-14H,3,15-16H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIKYYOIDYIIKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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